
8-iso-PGF2beta
Übersicht
Beschreibung
8-iso-PGF2beta is a prostaglandin F2 (PGF2) isomer that has been identified as a biomarker for oxidative stress. It has been found to be elevated in various pathophysiological conditions, such as cardiovascular disease, diabetes, and cancer. This compound has also been studied in relation to its role in the regulation of inflammation and immune response.
Wissenschaftliche Forschungsanwendungen
Glykometabolismus-Forschung
8-iso-PGF2beta wird in der Forschung zum Glykometabolismus eingesetzt. Eine Studie untersuchte die Unterschiede in den durch this compound dargestellten Oxidationsstress (OS)-Werten und analysierte deren Korrelation mit der intraabdominellen Fett (IAF)-Fläche und dem Glykolipid-Index . Die Studie ergab, dass this compound signifikant mit dem Nüchternblutzucker (FBG) und IAF korreliert, was darauf hindeutet, dass hoher Blutzucker und Bauchfettleibigkeit die mit OS in vivo verbundenen Schäden erhöhen können .
Präeklampsie-Forschung
This compound wird auch in der Forschung zu Präeklampsie eingesetzt. Eine Studie zielte darauf ab, das Vorkommen und die klinische Verwendung von Serum this compound als Marker für oxidativen Stress und einige Biomarker für den Entzündungsstatus bei Patientinnen mit Präeklampsie zu analysieren . Die Studie zeigte, dass das Expressionsniveau von Serum this compound in der Präeklampsie-Gruppe höher war als in der Gruppe nach der Entbindung .
Oxidativer Stress-Forschung
This compound wird als Marker für oxidativen Stress in verschiedenen Forschungsbereichen eingesetzt. Beispielsweise ergab eine Studie, dass die Serumwerte für this compound 1 Stunde nach der Einnahme um 40 % signifikant abnahmen, was auf eine Reduktion des oxidativen Stresses hindeutet .
Diabetes-Forschung
This compound wird in der Diabetesforschung eingesetzt. Es wurde festgestellt, dass es in verschiedenen Glykometabolismus-Populationen signifikant mit FBG und IAF korreliert, was darauf hindeutet, dass hoher Blutzucker und Bauchfettleibigkeit die mit OS in vivo verbundenen Schäden erhöhen können .
Fettleibigkeitsforschung
This compound wird in der Fettleibigkeitsforschung eingesetzt. Es wurde festgestellt, dass es signifikant mit IAF korreliert, was darauf hindeutet, dass Bauchfettleibigkeit die mit OS in vivo verbundenen Schäden erhöhen kann .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
8-iso-PGF2beta, also known as 8-iso-prostaglandin F2alpha, is a prostaglandin-like compound that has been identified to play an important role in various diseases . It primarily targets the thromboxane prostanoid (TP) receptor in vascular smooth muscle . This receptor is involved in vasoconstriction and promotes platelet aggregation .
Mode of Action
This compound is synthesized in vivo, mainly through a free radical–catalyzed peroxidation of arachidonic acid in cell membrane phospholipids . It is then released to free form in serum, secretions, and urine by the action of phospholipase A2 . As a weak agonist of the TP receptor, it interacts with this receptor to induce its effects .
Biochemical Pathways
The action of this compound is associated with the induction of oxidative stress and inflammation . It is positively correlated with circulating inflammatory cytokines such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNFα) . This suggests that this compound may be involved in the progression of diseases through the modulation of inflammatory pathways.
Pharmacokinetics
It is known that it exists in human plasma in two different forms: esterified and free acid forms . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound has been associated with the severity of certain diseases. For instance, in patients with community-acquired pneumonia (CAP), serum this compound levels on admission are positively associated with the severity of the condition . Elevated serum this compound levels on admission prolong hospital stay and increase the risk of death in patients with CAP .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it has been found that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo, suggesting that these factors can influence the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
8-iso-PGF2beta interacts with various enzymes, proteins, and other biomolecules. It exhibits very weak contraction of human umbilical vein artery and does not promote aggregation . This compound moderately contracts both the canine and porcine pulmonary vein .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is significantly correlated with fasting blood glucose (FBG) and intra-abdominal fat (IAF), suggesting that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is produced by free radical peroxidation of arachidonic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is significantly correlated with FBG and IAF, suggesting that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is one of 64 possible isomers of PGF2alpha which can be produced by free radical peroxidation of arachidonic acid .
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-HMALSPAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160411 | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-isoprostaglandin PGF2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
177020-26-7 | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177020-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-isoprostaglandin PGF2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research article provide information about the relaxant effects of 8-iso-PGF2beta on piglet blood vessels?
A1: While the research article investigates the effects of several isoprostanes on piglet blood vessels, it does not directly examine this compound. [] Therefore, we cannot draw conclusions about this compound's effects from this study.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
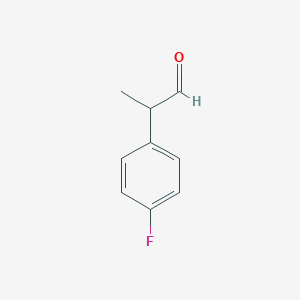



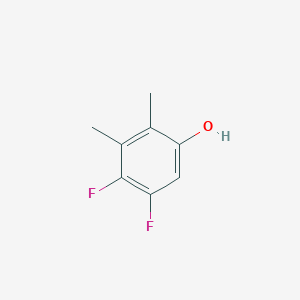

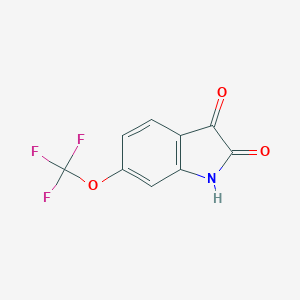
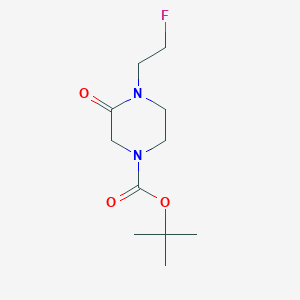
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)
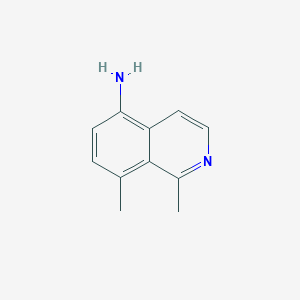

![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)

